(4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with an appropriate aldehyde to form the Schiff base, followed by cyclization with a hydrazine derivative to yield the pyrazolone core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the fluorophenyl group has been modified.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, (4Z)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (4Z)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-4-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C17H11F4N3O |
---|---|
Molecular Weight |
349.28 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)iminomethyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H11F4N3O/c18-11-6-8-12(9-7-11)22-10-14-15(17(19,20)21)23-24(16(14)25)13-4-2-1-3-5-13/h1-10,23H |
InChI Key |
VTJUVBZEXVMEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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